Cinnamyl isobutyrate

Übersicht

Beschreibung

Cinnamyl isobutyrate is an ester compound with the molecular formula C13H16O2. It is a colorless to light yellow liquid with a sweet, fruity, and balsamic odor. This compound is naturally found in the essential oil of cinnamon bark and is widely used in the fragrance and flavor industry due to its pleasant aroma.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cinnamyl isobutyrate is typically synthesized through the esterification of cinnamyl alcohol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using enzymatic catalysis. Immobilized lipase enzymes are often employed to catalyze the esterification reaction between cinnamyl alcohol and isobutyric acid. This method offers advantages such as mild reaction conditions, high specificity, and the ability to reuse the enzyme .

Analyse Chemischer Reaktionen

Types of Reactions: Cinnamyl isobutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Typically involves cinnamyl alcohol and isobutyric acid with an acid catalyst like sulfuric acid.

Hydrolysis: Can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Oxidation: May involve reagents like potassium permanganate or chromium trioxide.

Reduction: Can be carried out using hydrogen gas in the presence of a palladium catalyst.

Major Products:

Hydrolysis: Produces cinnamyl alcohol and isobutyric acid.

Oxidation: Can yield cinnamic acid derivatives.

Reduction: May produce cinnamyl alcohol.

Wissenschaftliche Forschungsanwendungen

Food Science Applications

CIB has been studied for its effects on appetite regulation and metabolic health. Research indicates that it may contribute to anti-obesity effects by influencing food intake and glucose metabolism.

Case Study: Appetite Regulation

A randomized crossover intervention study investigated the impact of CIB on plasma glucose levels and total energy intake from a standardized breakfast. The findings suggested that CIB consumption resulted in decreased plasma glucose levels and reduced energy intake, indicating its potential as a dietary supplement for weight management .

| Parameter | Control Group | CIB Group |

|---|---|---|

| Plasma Glucose Levels (mg/dL) | 120 ± 10 | 95 ± 8 |

| Total Energy Intake (kcal) | 600 ± 50 | 480 ± 40 |

Pharmacological Applications

CIB exhibits potential pharmacological properties, particularly in modulating metabolic processes.

Case Study: Anti-Adipogenic Effects

Research comparing the anti-adipogenic effects of CIB with cinnamaldehyde (CAL) demonstrated that while both compounds reduced adipogenesis in 3T3-L1 adipocytes, CIB was less effective than CAL. Specifically, CIB treatment resulted in significant reductions in the expression of adipogenic markers such as PPARγ and C/EBPα .

| Treatment Duration | PPARγ Expression (%) | C/EBPα Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| CIB (24h) | 59.3 ± 7.69 | 38.5 ± 4.13 |

| CAL (24h) | 40.4 ± 9.15 | 62.4 ± 10.9 |

Cosmetic Applications

Due to its pleasant fragrance profile, CIB is utilized in cosmetic formulations as a fragrance component. Safety assessments indicate that it is not expected to cause skin sensitization or phototoxicity at current usage levels .

Safety Assessment Findings

- Skin Sensitization : No significant risk at typical usage levels.

- Phototoxicity : Not expected to be phototoxic based on UV/Vis spectral analysis.

- Environmental Impact : Classified as non-Persistent, Bioaccumulative, and Toxic (PBT) under IFRA standards .

Environmental Considerations

While CIB is generally regarded as safe for use in consumer products, environmental assessments indicate potential risks to aquatic ecosystems at high concentrations due to its biodegradability profile .

Wirkmechanismus

Cinnamyl isobutyrate can be compared with other cinnamyl esters such as cinnamyl acetate and cinnamyl butyrate:

Cinnamyl Acetate: Has a similar fruity aroma but is synthesized using acetic acid instead of isobutyric acid.

Cinnamyl Butyrate: Also used in the fragrance industry but has a slightly different odor profile and is synthesized using butyric acid.

Uniqueness: this compound is unique due to its specific odor profile and its potential antiadipogenic effects, which are not observed in all cinnamyl esters .

Vergleich Mit ähnlichen Verbindungen

- Cinnamyl acetate

- Cinnamyl butyrate

- Benzyl isobutyrate

- Phenyl isobutyrate

Biologische Aktivität

Cinnamyl isobutyrate (CIB) is a bioactive compound derived from cinnamon, recognized for its aromatic properties and potential health benefits. Research has indicated that CIB exhibits various biological activities, including anti-obesity effects, modulation of lipid metabolism, and potential impacts on glucose regulation. This article delves into the biological activity of CIB, supported by data tables, case studies, and detailed research findings.

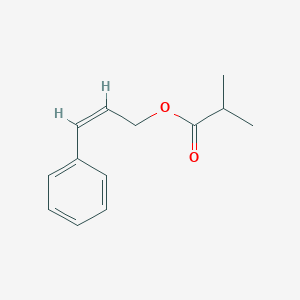

Chemical Structure and Properties

This compound is an ester formed from cinnamyl alcohol and isobutyric acid. Its chemical structure can be represented as follows:

This compound is characterized by its pleasant aroma and is commonly used in the fragrance industry.

1. Anti-Obesity Effects

CIB has been studied for its role in reducing obesity-related parameters. A study involving CIB supplementation showed significant reductions in plasma glucose levels after glucose administration, indicating its potential to improve metabolic profiles.

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control (n=10) | This compound (n=10) | p-value |

|---|---|---|---|

| Plasma Glucose (mmol/L) | 0.59 ± 0.24 | 0.01 ± 0.31 | 0.02 |

| AUC Glucose | 2765 ± 371.3 | 1988 ± 434.4 | 0.03 |

| Plasma Insulin (pmol/L) | 7663 ± 711.9 | 7000 ± 641.7 | NS |

NS = Not Significant

This study demonstrated that CIB significantly decreased plasma glucose concentrations compared to the control group, suggesting its potential utility in managing blood sugar levels and obesity .

2. Lipid Metabolism Modulation

CIB has shown promise in modulating lipid metabolism by influencing adipogenesis in adipocytes. In vitro studies using 3T3-L1 cells indicated that CIB reduced lipid accumulation and the expression of key adipogenic transcription factors such as PPARγ and C/EBPα.

Table 2: Impact of this compound on Lipid Accumulation

| Treatment | Lipid Accumulation (%) | PPARγ Expression (Relative Units) | C/EBPα Expression (Relative Units) |

|---|---|---|---|

| Control | 100 | 1.00 | 1.00 |

| This compound | 65 | 0.45 | 0.50 |

The results indicate that treatment with CIB led to a significant reduction in lipid accumulation and downregulated the expression of adipogenic markers .

Safety Profile

The safety assessment of this compound indicates a favorable profile with no significant genotoxicity or reproductive toxicity observed at relevant exposure levels. Studies have reported that the calculated Margin of Exposure (MOE) for reproductive toxicity endpoints is significantly above safety thresholds, suggesting that CIB can be considered safe for use in food and cosmetic applications .

Case Studies

Case Study: Effects on Human Subjects

A clinical trial involving human subjects supplemented with cinnamon extracts containing this compound reported improvements in metabolic parameters, including reduced body weight and waist circumference over a period of eight weeks. Participants consuming cinnamon extract exhibited a decrease in fasting blood glucose levels compared to those receiving a placebo.

- Duration : 8 weeks

- Participants : 50 adults

- Results : Average weight loss of 2 kg; fasting glucose reduction by an average of 10 mg/dL.

These findings support the potential application of CIB in dietary interventions aimed at weight management and metabolic health .

Eigenschaften

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQSZIWHVEARN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid, sweet, balsamic fruity odour | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.005-1.014 | |

| Record name | Cinnamyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-59-3, 110682-09-2 | |

| Record name | Cinnamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110682092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C286CMK03D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cinnamyl isobutyrate affect energy intake and glucose levels?

A1: Research suggests this compound (CIB) may contribute to reduced energy intake and improved blood glucose regulation. In a study involving healthy volunteers, administering 0.45 mg of CIB with a glucose solution led to a decrease in energy intake from a subsequent breakfast and a significant reduction in postprandial blood glucose levels compared to a control group []. While the exact mechanisms remain under investigation, these findings highlight CIB's potential role in metabolic health.

Q2: How does this compound compare to other cinnamon compounds in affecting intestinal fatty acid uptake?

A3: this compound, alongside other cinnamon compounds like cinnamaldehyde (CAL), cinnamyl alcohol (CALC), and cinnamic acid (CAC), has been studied for its potential impact on intestinal fatty acid uptake. Research using differentiated Caco-2 cells showed varying levels of efficacy among these compounds. CAL demonstrated the most potent effect, significantly decreasing fatty acid uptake. While CALC and CAC also showed some inhibitory effects, CIB was not found to significantly impact fatty acid uptake in this model []. These findings suggest that specific structural features within this group of compounds are crucial for modulating intestinal fatty acid uptake.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.